5-(Dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic organic compound characterized by its unique oxadiazole ring structure. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The chemical formula for this compound is CHNO, and it features a dimethylamino group at the 5-position of the oxadiazole ring, contributing to its chemical reactivity and potential biological effects .
This compound can be classified under several categories:
The compound is recognized for its potential use in pharmaceuticals, particularly in the development of antimicrobial agents and other therapeutic applications .
The synthesis of 5-(Dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid can be achieved through various methods. One notable approach involves the use of 4-(dimethylamino)pyridinium acetate as a catalyst in a one-pot reaction. This method allows for the efficient conversion of carboxylic acids into oxadiazole derivatives with good yields. The reaction typically proceeds under mild conditions, promoting sustainability in synthetic chemistry .
Another method includes the cyclization of hydrazones or carboxylic acids with appropriate reagents to form the oxadiazole ring. These reactions often utilize dehydrating agents or coupling reagents to facilitate the formation of the nitrogen-containing heterocycle .
The molecular structure of 5-(Dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid consists of a five-membered ring containing two nitrogen atoms and one oxygen atom, characteristic of oxadiazoles. The structural formula can be represented as follows:
The compound's structure can be visualized using various chemical drawing software or databases like PubChem, which provides detailed information about its geometry and electronic configuration .
5-(Dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid can participate in several chemical reactions due to its functional groups. Key reactions include:
These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives with desired properties .
The mechanism of action for 5-(Dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid is primarily linked to its interactions with biological targets. The presence of the oxadiazole moiety allows for potential binding to enzymes or receptors involved in various metabolic pathways. Preliminary studies suggest that compounds containing oxadiazoles may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting specific metabolic enzymes .
Research indicates that the dimethylamino group enhances solubility and bioavailability, which may contribute to the compound's efficacy as a therapeutic agent .
5-(Dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid possesses several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications in research and industry .
The scientific applications of 5-(Dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid are diverse:
These applications highlight the importance of this compound in both academic research and practical pharmaceutical development .
The journey of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger's pioneering synthesis, initially termed "furo[ab]diazoles" [1] [3]. However, significant medicinal interest emerged nearly a century later, catalyzed by the discovery of the first therapeutic agent containing this scaffold—oxolamine, introduced as a cough suppressant in the 1960s [1]. This breakthrough validated the pharmacological relevance of the 1,2,4-oxadiazole ring and stimulated extensive exploration. Subsequent decades witnessed the approval of several drugs featuring this heterocycle:
Table 1: Clinically Approved Drugs Containing 1,2,4-Oxadiazole Core
Drug Name | Therapeutic Application | Key Structural Features | |
---|---|---|---|
Prenoxdiazine | Antitussive | 3,5-Diaryl substitution | |
Butalamine | Vasodilator | 5-Aminoalkyl chain | |
Fasiplon | Nonbenzodiazepine anxiolytic | 3-Carbethoxy group | |
Pleconaril | Antiviral (enterovirus) | 5-Trifluoromethyl group | |
Ataluren | Treatment of Duchenne muscular dystrophy | 3,5-Heteroaromatic substitution | |
Proxazole | Gastrointestinal disorders | 5-Alkylaminomethyl substitution | [1] |
A pivotal milestone occurred in 2011 with the isolation of phidianidines A and B from the marine mollusk Phidiana militaris, marking the first discovery of naturally occurring 1,2,4-oxadiazoles. These alkaloids demonstrated potent cytotoxicity against tumor cell lines (C6, HeLa, CaCo-2) and selective agonism at CNS targets (μ-opioid receptor, dopamine transporter), highlighting the scaffold's potential in neuroscience and oncology [1] [3]. The natural occurrence of quisqualic acid (a metabotropic glutamate receptor agonist from Quisqualis indica seeds) further cemented the biological significance of this heterocycle [1].
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, offering enhanced metabolic stability while preserving spatial geometry and electronic characteristics critical for target binding. This replacement is particularly valuable when hydrolysis or enzymatic degradation compromises the parent carbonyl-containing groups [1] [9]. Key bioisosteric advantages include:
Table 2: Bioisosteric Equivalence of 1,2,4-Oxadiazole vs. Carboxylic Acid Derivatives
Property | Ester/Amide | 1,2,4-Oxadiazole | Biological Consequence | |
---|---|---|---|---|
Metabolic Stability | Low (hydrolysis-sensitive) | High | Improved pharmacokinetics | |
H-Bond Acceptor Capacity | 1–2 sites (C=O) | 2–3 sites (N) | Enhanced target engagement | |
Aromatic Character | Non-aromatic | Weakly aromatic | Planarity for π-stacking | |
Dipole Moment | ~3.5–4.0 D (amide) | ~2.5–3.5 D | Altered electrostatic interactions | [1] [3] [9] |
graph LR A[Ester/Amide Bioisosteres] --> B(Improved Metabolic Stability) A --> C(Retained Geometry) A --> D(Enhanced H-Bond Acceptor Profile) B --> E[Prolonged Half-Life] C --> F[Conserved Target Binding] D --> G[Increased Binding Affinity]
Strategic decoration at the C3 and C5 positions of the 1,2,4-oxadiazole ring enables precise modulation of biological activity, solubility, and target selectivity. These positions exhibit distinct electronic environments and steric accessibility, making them ideal for structure-activity relationship (SAR) optimization:
Serves as a synthetic handle for prodrug development (e.g., ester conjugates) or further derivatization into amides [2] [7].
C5 Position (Less Electron-Deficient Carbon):
Table 3: Impact of C3/C5 Substituents on Compound Properties
Position | Substituent | Electronic Effect | Key Biological Outcomes | Application Examples |
---|---|---|---|---|
C3 | -COOH | Strong EWG | Enhanced solubility; H-bond donor; ionic interactions | MAO B inhibitors [4] |
-CONHR | Moderate EWG | Amide mimicry; target-specific binding | Kinase inhibitors [7] | |
C5 | -CH₂N(CH₃)₂ | Electron-donating | Improved BBB penetration; solubility modulation | Neuroprotective agents [4] |
-Aryl | Variable | π-Stacking; hydrophobic pocket filling | Anticancer hybrids [7] | |
-CF₃ | Strong EWG | Metabolic stability; enhanced lipophilicity | Antibacterials [5] [8] |
SAR studies reveal that synergistic functionalization at both positions maximizes pharmacological potential. For instance, in EGFR/BRAFV600E inhibitors, the C3 carboxylic acid anchors the molecule to the kinase hinge region, while the C5 dimethylaminomethyl group extends into hydrophobic pockets, improving potency and selectivity [7]. Similarly, in neuroprotective MAO B inhibitors, the C3 carboxylic acid forms critical hydrogen bonds with FAD cofactors, whereas the C5 alkylamino group enhances CNS bioavailability [4].
The strategic incorporation of polar groups at C3 and basic amines at C5 balances lipophilicity (logP ≈ 0.8–1.2) and aqueous solubility, optimizing drug-likeness. This dual-functionalization approach underpins the design rationale for 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylic acid as a versatile building block in modern medicinal chemistry [2] [7] [9].
Comprehensive Compound List
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7